molecular formula C19H19N3O3S B2655598 N-cyclopropyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide CAS No. 899983-42-7

N-cyclopropyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide

Cat. No. B2655598
CAS RN: 899983-42-7
M. Wt: 369.44
InChI Key: RVBZUEWFQITNSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide, commonly known as CTQ, is a small molecule that has been extensively studied for its potential as a therapeutic agent. It belongs to the class of quinoline derivatives and has shown promising results in various scientific research applications.

Scientific Research Applications

Organic Synthesis Applications

In the realm of organic synthesis, compounds with cyclopropanol, thiophene, and quinoline moieties are utilized for the synthesis of complex molecules. For instance, cyclopropanols have been applied in the oxidative ring opening to produce β-keto radicals, which are then added to quinones to furnish γ-carbonyl quinones. This method has been used in the synthesis of cytotoxic natural products, showcasing the potential utility of cyclopropyl and quinoline derivatives in synthesizing biologically active molecules (Ilangovan, Saravanakumar, & Malayappasamy, 2013).

Materials Science Applications

In materials science, derivatives of thiophene and quinoline have been explored for their properties as liquid crystal materials. Modifications with thiophene units introduce bends into classical mesogens, altering their melting transitions and liquid crystal behaviors. This approach has been used to create materials with broad nematic ranges and specific structural properties, offering insights into how structural modifications can impact the physical properties of liquid crystalline materials (Zafiropoulos, Choi, Dingemans, Lin, & Samulski, 2008).

Pharmacological Applications

The pharmacological significance of quinoline derivatives has been noted in several studies. Quinolines and their analogs have been synthesized and evaluated for various biological activities, including antimicrobial and antitubercular effects. For instance, novel aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones have shown promising activity against Mycobacterium tuberculosis, highlighting the therapeutic potential of quinoline derivatives in treating infectious diseases (Kantevari, Patpi, Sridhar, Yogeeswari, & Sriram, 2011).

properties

IUPAC Name

N-cyclopropyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c23-17(20-13-5-6-13)18(24)21-14-7-8-15-12(11-14)3-1-9-22(15)19(25)16-4-2-10-26-16/h2,4,7-8,10-11,13H,1,3,5-6,9H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBZUEWFQITNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C(=O)NC3CC3)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide

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